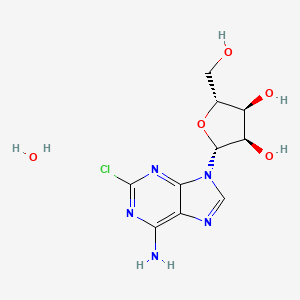

2-Chloroadenosine Hemidydrate

Description

Historical Context and Discovery of Adenosine (B11128) Analogs in Research

The exploration of adenosine's physiological effects began decades ago, with early studies in the 1960s and 1970s revealing its potent biological activities. nih.gov Scientists soon recognized that endogenous adenosine is rapidly metabolized, limiting its utility in experimental settings. ahajournals.org This led to the strategic development of synthetic adenosine analogs designed to be more stable. nih.gov The goal was to create tools that could mimic adenosine's effects but persist long enough to allow for detailed study of its receptors and signaling pathways. nih.govahajournals.org These early investigations laid the groundwork for the synthesis of numerous derivatives, including those with modifications at the N6 and C2 positions of the purine (B94841) base, leading to compounds like 2-Chloroadenosine (B27285). nih.govtandfonline.com

Biochemical Classification as an Adenosine Deaminase-Resistant Analog

A primary challenge in studying adenosine is its rapid breakdown by the enzyme adenosine deaminase (ADA), which converts it to inosine. ahajournals.orgresearchgate.net 2-Chloroadenosine is distinguished by its resistance to this enzymatic degradation. researchgate.netjneurosci.orgnih.govnih.gov The substitution of a chlorine atom at the 2-position of the adenine (B156593) ring sterically hinders the binding of ADA, making 2-Chloroadenosine a metabolically stable analog. researchgate.netresearchgate.nettocris.com This resistance to deamination ensures a longer biological half-life, making it a more reliable and potent tool for activating adenosine receptors in research settings compared to adenosine itself. ahajournals.orgnih.gov While highly resistant to ADA, some studies have shown that 2-Chloroadenosine can be slowly metabolized through phosphorylation by adenosine kinase, leading to the formation of 2-chloro-ATP. nih.govwiley.com

Significance of 2-Chloroadenosine in Adenosine Receptor Research

The stability of 2-Chloroadenosine makes it an invaluable agonist for studying the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. tocris.comcaymanchem.comrndsystems.com These G protein-coupled receptors are crucial in regulating a vast array of bodily functions. 2-Chloroadenosine is considered a non-selective agonist, as it binds to multiple adenosine receptor subtypes, albeit with varying affinities. tocris.comcaymanchem.comrndsystems.com Its ability to robustly activate these receptors has allowed researchers to characterize their downstream signaling pathways and physiological effects. For instance, radiolabeled 2-Chloroadenosine ([³H]2-chloroadenosine) has been used as a ligand in binding assays to identify and quantify adenosine receptors in tissues like the brain. researchgate.netcdnsciencepub.com

Interactive Table: Binding Affinity of 2-Chloroadenosine at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 300 |

| A2A | 80 |

| A2B | Not consistently reported |

| A3 | 1900 |

| This table shows the dissociation constants (Ki) of 2-Chloroadenosine for different human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies. tocris.comcaymanchem.comrndsystems.com |

Overview of Research Trajectories for 2-Chloroadenosine Hemihydrate

The application of 2-Chloroadenosine Hemihydrate in research is extensive and diverse, spanning multiple fields of study.

Cardiovascular Research : It has been used to investigate the roles of adenosine in regulating coronary blood flow, heart rate, and blood pressure. researchgate.netoup.com Studies have explored its effects on cardiac hypertrophy and its potential to protect the heart from ischemic injury. ahajournals.org For example, research in isolated guinea pig hearts compared the effects of intravascular versus pericardial administration of 2-chloroadenosine to understand the metabolic regulation of coronary blood flow. oup.com

Neuroscience : In neuroscience, 2-Chloroadenosine has been employed to study the anticonvulsant properties of adenosine receptor activation. caymanchem.commedchemexpress.com It has been used to probe the influence of adenosine on neurotransmitter release and cerebral blood flow. nih.govmedchemexpress.com Research in rat models has shown that intrathalamic application of the compound can suppress generalized seizure activity. caymanchem.com

Immunology and Inflammation : The compound has been used to explore the immunomodulatory effects of adenosine. Research has shown it can induce apoptosis (programmed cell death) in various cell types, including rheumatoid fibroblasts and leukemic B-cells, suggesting a role for adenosine signaling in inflammatory diseases and cancer. researchgate.netnih.govnih.gov

Cellular Biology : At the cellular level, it serves as a tool to dissect signaling pathways. For example, it has been used to study the inhibition of smooth muscle cell proliferation via A2B receptor activation and the potentiation of phospholipase C activation in astrocytes. ahajournals.orgjneurosci.org

The breadth of these research applications underscores the fundamental importance of 2-Chloroadenosine as a stable, reliable agonist for probing the multifaceted roles of the adenosine system.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t3-,5-,6-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVJEVDOHIWPDO-GWTDSMLYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-94-4 | |

| Record name | Adenosine, 2-chloro-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroadenosine hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Physicochemical Characterization Approaches for 2 Chloroadenosine Hemihydrate

Established Synthetic Routes to 2-Chloroadenosine (B27285) Hemihydrate

The predominant and most well-documented synthetic route to 2-chloroadenosine involves a multi-step process commencing with the condensation of a purine (B94841) base with a protected ribose sugar, followed by deprotection and amination steps.

Precursor Materials and Reaction Conditions

The primary precursor materials for the synthesis of 2-chloroadenosine are 2,6-dichloropurine (B15474) and a protected form of ribose, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The initial step is a condensation reaction to form the crucial N-glycosidic bond. This is followed by hydrolysis to remove the acetyl protecting groups from the ribose moiety and finally, a selective ammonolysis to replace the chlorine atom at the 6-position of the purine ring with an amino group, yielding 2-chloroadenosine.

The reaction conditions are critical for achieving high yields and purity. The initial condensation is typically carried out under reflux conditions, followed by reactions at or near room temperature for the hydrolysis and ammonolysis steps. The formation of the hemihydrate is often achieved during the final crystallization step from an aqueous solvent system.

| Step | Precursor 1 | Precursor 2 | Key Reagents | Temperature |

| Condensation | 2,6-Dichloropurine | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 4-Dimethylaminopyridine (B28879) (DMAP) | Reflux |

| Hydrolysis | 2,3,5-Triacetyl-2,6-dichloropurine nucleoside | - | Sodium methoxide (B1231860) | 20-30°C |

| Ammonolysis | 2,6-Dichloropurine nucleoside | Ammonia (B1221849) water | - | 20-30°C |

Catalytic and Solvent Systems

The choice of catalyst and solvent is pivotal in driving the efficiency of the synthesis. For the initial condensation reaction, an aromatic solvent such as toluene (B28343) is commonly employed. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which facilitates the formation of the N-glycosidic bond between the purine and the ribose sugar.

In the subsequent hydrolysis step, an alcoholic solvent like methanol (B129727) is used in the presence of a base, such as sodium methoxide, to efficiently remove the acetyl protecting groups. For the final ammonolysis step, aqueous ammonia is the reagent of choice, acting as both the reactant and, in excess, the solvent.

| Step | Catalyst | Solvent System |

| Condensation | 4-Dimethylaminopyridine (DMAP) | Toluene |

| Hydrolysis | - | Methanol |

| Ammonolysis | - | Ammonia water |

Reaction Pathway Elucidation

The synthesis of 2-chloroadenosine from 2,6-dichloropurine and tetraacetylribose proceeds through a well-defined reaction pathway:

N-Glycosylation (Condensation): The synthesis initiates with the formation of the N-glycosidic bond. The lone pair of electrons on a nitrogen atom of the 2,6-dichloropurine ring attacks the anomeric carbon of the tetraacetylribose. This reaction is facilitated by the catalyst, 4-dimethylaminopyridine, and results in the formation of 2,3,5-triacetyl-2,6-dichloropurine nucleoside. The stereochemistry of the ribose is crucial, with the β-anomer being the desired product for biological activity.

Deprotection (Hydrolysis): The acetyl groups on the ribose moiety, which serve to protect the hydroxyl groups during the condensation reaction, are subsequently removed. This is achieved through a base-catalyzed hydrolysis using a reagent like sodium methoxide in methanol. This step yields 2,6-dichloropurine nucleoside.

Selective Ammonolysis: The final step involves the selective replacement of the chlorine atom at the C6 position of the purine ring with an amino group. This is accomplished by treating the 2,6-dichloropurine nucleoside with ammonia. The chlorine at the C6 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position, allowing for this selective transformation. This step yields the final product, 2-chloroadenosine. The hemihydrate form is typically obtained upon crystallization from an aqueous solution.

Purification and Isolation Techniques for 2-Chloroadenosine Hemihydrate

Obtaining high-purity 2-Chloroadenosine Hemihydrate is essential for its use in research and potential therapeutic applications. A combination of crystallization and chromatographic techniques is employed for its purification and isolation.

Crystallization and Precipitation Strategies

Crystallization is a key step in the purification of 2-chloroadenosine and is instrumental in the formation of the hemihydrate. Following the ammonolysis step, the reaction mixture is often concentrated, and a suitable solvent or solvent mixture is added to induce crystallization. Glycol solvents, such as methanol, are frequently used for this purpose. The slow cooling of the saturated solution allows for the formation of well-defined crystals of 2-chloroadenosine hemihydrate, with water molecules incorporated into the crystal lattice. This process effectively removes many impurities that remain in the mother liquor.

Chromatographic Separation Methods

Chromatographic techniques are employed to achieve a higher degree of purification, particularly for removing closely related impurities.

Column Chromatography: Silica gel column chromatography is a common method used to purify the intermediates and the final product. The choice of eluent is critical for effective separation. For instance, in the purification of the deoxy-analogue, cladribine, mixtures of chloroform (B151607) and methanol in varying ratios have been utilized to separate the desired product from reaction byproducts.

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, reversed-phase HPLC is a powerful tool. A C18 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol. The composition of the mobile phase can be adjusted to achieve optimal separation of 2-chloroadenosine from any remaining precursors or side products. UV detection is commonly employed for monitoring the elution of the compound.

| Chromatographic Method | Stationary Phase | Mobile Phase Example |

| Column Chromatography | Silica Gel | Chloroform:Methanol gradients |

| HPLC | C18 | Phosphate buffer with acetonitrile and methanol |

Physicochemical Characterization

The identity and purity of synthesized 2-Chloroadenosine Hemihydrate are confirmed through various physicochemical characterization techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ · 0.5H₂O |

| Molecular Weight | 310.69 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160 °C (decomposes) |

| Solubility | Slightly soluble in DMSO and Methanol (with heating and sonication) |

Spectroscopic data is crucial for confirming the chemical structure of 2-chloroadenosine.

| Spectroscopic Technique | Key Observances |

| ¹H NMR | Characteristic peaks corresponding to the protons on the purine and ribose moieties. |

| ¹³C NMR | Signals confirming the carbon skeleton of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of 2-chloroadenosine. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of the functional groups present, such as N-H, O-H, C-N, and C-Cl bonds. |

Polymorphism of 2-Chloroadenosine Hemihydrate

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients as different polymorphs can exhibit varied physicochemical properties. However, based on a review of available scientific literature, specific studies detailing the characterization of distinct polymorphic forms of 2-Chloroadenosine Hemihydrate have not been identified. The compound is commercially available as a hemihydrate, indicating a crystal structure that incorporates one molecule of water for every two molecules of 2-chloroadenosine. sigmaaldrich.combldpharm.compcovery.comboropharm.com

Characterization of Polymorphic Forms

While specific polymorphs of 2-Chloroadenosine Hemihydrate are not documented, the characterization of such forms would conventionally rely on a suite of thermo-analytical and spectroscopic techniques. These methods are essential for identifying and differentiating crystal structures.

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint" based on the distinct arrangement of molecules in the crystal lattice.

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal events, such as melting points and phase transitions, as a function of temperature. Different polymorphs will typically have distinct melting points and may show solid-state transitions between forms upon heating.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For a hydrated compound like 2-Chloroadenosine Hemihydrate, TGA is crucial for quantifying the water content and determining the temperature at which dehydration occurs.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate polymorphs by detecting variations in the vibrational modes of chemical bonds. These variations arise from different molecular conformations and intermolecular interactions (especially hydrogen bonding) within the crystal lattice.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal habit (the external shape and morphology) of the particles, which can differ between polymorphic forms.

Controlled Isolation of Specific Polymorphs

The controlled isolation of specific polymorphs is a fundamental challenge in pharmaceutical development. Achieving a desired crystalline form requires precise manipulation of crystallization conditions. unifr.chnih.gov A patent describing the synthesis of 2-chloroadenosine mentions crystallization from a methanol solvent as a purification step, but does not detail the specific crystalline form produced. google.com General strategies to control polymorphism include:

Solvent Selection: The choice of solvent is paramount, as solvent-solute interactions can dictate which polymorphic form nucleates and grows.

Temperature Control: Both the crystallization temperature and the cooling rate can influence the outcome. Slower cooling rates often favor the growth of the most thermodynamically stable form, while rapid cooling ("crash cooling") can trap metastable forms.

Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is achieved (e.g., through slow evaporation or anti-solvent addition) can guide the process toward a specific polymorph. nih.gov

Seeding: Introducing a small crystal of the desired polymorph (a "seed") into a supersaturated solution can bypass the stochastic nature of nucleation and promote the growth of that specific form. unifr.ch

Analytical Strategies for Structural Elucidation and Purity Assessment

A range of analytical techniques are employed to confirm the chemical structure of 2-Chloroadenosine Hemihydrate and to assess its purity by identifying and quantifying any related substances or impurities.

Spectroscopic Methods in Compound Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Chloroadenosine.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Chloroadenosine, the protonated molecule [M+H]+ is observed at a mass-to-charge ratio (m/z) of approximately 302.0651. nih.gov Tandem mass spectrometry (MS/MS) experiments show characteristic fragment ions, with major peaks observed at m/z 170 and 134, corresponding to the fragmentation of the glycosidic bond and loss of the ribose sugar moiety. nih.govnist.gov A stability study of 2-chloroadenosine identified the fragment ion at m/z 170.3 as the 2-chloroadenine (B193299) product of hydrolysis. researchgate.net

Table 1: Mass Spectrometry Data for 2-Chloroadenosine

| Parameter | Value | Source |

| Precursor Ion Type | [M+H]+ | nih.gov |

| Precursor m/z | 302.0651 | nih.gov |

| Top Peak (Fragment) m/z | 170 | nih.gov |

| 2nd Highest Peak (Fragment) m/z | 134 | nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within the molecule. The IR spectrum of 2-Chloroadenosine displays characteristic absorption bands corresponding to N-H, O-H, C-N, and C-Cl bonds, confirming the presence of the amine, hydroxyl, purine ring, and chloro- functional groups. chemicalbook.com

Chromatographic Techniques for Impurity Profiling

Chromatographic methods are essential for separating the main compound from any process-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method has been developed for the determination of 2-chloroadenosine as a process-related impurity. jocpr.comjocpr.com This technique effectively separates 2-chloroadenosine from other potential impurities, allowing for accurate purity assessment. jocpr.com The method's capability has been demonstrated in separating impurities from aged and stress-degraded samples. jocpr.com For related compounds like adenosine (B11128), ion-pair reversed-phase chromatography has also been utilized for impurity profiling. nih.govresearchgate.net

Table 2: Validated RP-HPLC Method for 2-Chloroadenosine Analysis

| Parameter | Condition | Source |

| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | jocpr.com |

| Mobile Phase | 1:1 v/v Acetonitrile and Methanol (pH adjusted to 3.2 with ortho-phosphoric acid) | jocpr.comjocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.comjocpr.com |

| Detection | UV at 205 nm | jocpr.comjocpr.com |

| Temperature | Ambient | jocpr.comjocpr.com |

Advanced Mass Spectrometry for Quantitative Analysis

For highly sensitive and selective quantification, chromatography is often coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. LC-MS/MS is frequently used for the quantitative analysis of adenosine in biological matrices, where 2-chloroadenosine serves as an ideal internal standard due to its structural similarity and metabolic stability. nih.govnih.govsigmaaldrich.com The analysis is typically performed in positive ion mode using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.gov For 2-chloroadenosine, the specific transition of the precursor ion at m/z 302.2 to the product ion at m/z 170.0 is monitored for precise quantification. nih.govnih.gov This method is noted for its high selectivity, sensitivity, and short run times. nih.gov

Table 3: LC-MS/MS Parameters for Quantitative Analysis of 2-Chloroadenosine

| Parameter | Value | Source |

| Ionization Mode | Positive Ion | nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Precursor Ion (m/z) | 302.2 | nih.govnih.gov |

| Product Ion (m/z) | 170.0 | nih.govnih.gov |

Validation Protocols for Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing a high degree of reliability and accuracy for the obtained results. For 2-Chloroadenosine Hemihydrate, the validation of analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline a comprehensive set of validation parameters. jocpr.comjocpr.com A robust and validated analytical method is essential for the quantitative determination of 2-Chloroadenosine Hemihydrate, particularly when it is considered a process-related impurity in the synthesis of other active pharmaceutical ingredients. jocpr.com

A key analytical technique for the determination of 2-Chloroadenosine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). jocpr.comjocpr.com The validation of such a method encompasses a variety of performance characteristics to demonstrate its reliability.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis. This is typically assessed by multiple injections of a standard solution. The critical parameters evaluated include resolution, tailing factor, and the precision of the injections. jocpr.com

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jocpr.com For 2-Chloroadenosine, specificity is demonstrated by the absence of interference from blank solutions (diluents) and other process-related impurities at the retention time of the main analyte. jocpr.com The method should be capable of separating 2-Chloroadenosine from its potential impurities and degradation products under various stress conditions. jocpr.comjocpr.com

Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. jocpr.com For the analysis of 2-Chloroadenosine, linearity is typically established by preparing standard solutions at several concentration levels. jocpr.com

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (method precision) and intermediate precision. jocpr.com

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. jocpr.com

Robustness

Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the flow rate, mobile phase composition, and column temperature. jocpr.com

Pharmacological Profile and Adenosine Receptor Interaction Dynamics of 2 Chloroadenosine

Adenosine (B11128) Receptor Subtype Affinity and Selectivity

2-Chloroadenosine (B27285), a metabolically stable analog of adenosine, functions as a non-selective agonist across the family of adenosine receptors. tocris.comrndsystems.com Its interaction with these receptors is characterized by varying degrees of affinity for the four main subtypes: A₁, A₂ₐ, A₂ь, and A₃. This differential affinity dictates its pharmacological profile and the subsequent intracellular signaling cascades it initiates. The binding affinities, often expressed as inhibitor constants (Kᵢ), quantify the concentration of the ligand required to occupy 50% of the receptors.

Table 1: Binding Affinity (Kᵢ) of 2-Chloroadenosine for Adenosine Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| A₁ | 300 |

| A₂ₐ | 80 |

| A₃ | 1900 |

Data sourced from Tocris Bioscience and R&D Systems. tocris.comrndsystems.com

A₁ Adenosine Receptor Engagement

2-Chloroadenosine demonstrates significant engagement with the A₁ adenosine receptor, exhibiting a binding affinity (Kᵢ) of 300 nM. tocris.comrndsystems.com As an agonist at this receptor subtype, it has been utilized in research to probe the physiological functions mediated by A₁ activation. nih.govsigmaaldrich.com For instance, studies have shown that activation of striatal A₁ receptors by 2-Chloroadenosine can inhibit the release of dopamine. nih.gov The A₁ receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gᵢ protein, leading to inhibitory effects on downstream signaling pathways. coventry.ac.uk

A₂ₐ Adenosine Receptor Engagement

The highest affinity of 2-Chloroadenosine is for the A₂ₐ adenosine receptor, with a reported Kᵢ value of 80 nM. tocris.comrndsystems.com This strong engagement makes it a potent activator of A₂ₐ-mediated signaling. Research indicates that the genoprotective effects of 2-Chloroadenosine against oxidative DNA damage are transduced through A₂ₐ and A₂ь receptors. nih.gov Similar to other adenosine receptors, the A₂ₐ receptor is a GPCR, but it characteristically couples to the Gₛ protein, which stimulates intracellular signaling cascades. coventry.ac.uknih.gov

A₂ь and A₃ Adenosine Receptor Engagement

2-Chloroadenosine's interaction with A₂ь and A₃ receptors is less pronounced compared to A₁ and A₂ₐ subtypes. The A₂ь receptor is generally the least characterized of the adenosine receptor family, largely due to a historical scarcity of potent and selective ligands. nih.gov However, studies have implicated A₂ь receptors, alongside A₂ₐ receptors, in mediating the genoprotective signaling of 2-Chloroadenosine. nih.gov

The compound displays its lowest affinity for the A₃ adenosine receptor, with a Kᵢ value of 1900 nM. tocris.comrndsystems.com This indicates that significantly higher concentrations of 2-Chloroadenosine are required to engage A₃ receptors effectively compared to the other subtypes. Like the A₁ receptor, the A₃ receptor typically couples to Gᵢ proteins, initiating inhibitory signaling pathways. coventry.ac.uk

Comparative Receptor Binding Dynamics of 2-Chloroadenosine

The binding data reveals a clear hierarchical affinity profile for 2-Chloroadenosine across the adenosine receptor subtypes. It binds most potently to the A₂ₐ receptor (Kᵢ = 80 nM), followed by the A₁ receptor (Kᵢ = 300 nM), and finally the A₃ receptor (Kᵢ = 1900 nM). tocris.comrndsystems.com This demonstrates a selectivity preference in the order of A₂ₐ > A₁ > A₃. This non-uniform binding affinity means that the physiological response to 2-Chloroadenosine is concentration-dependent; at lower concentrations, its effects are likely dominated by the activation of A₂ₐ receptors, while at higher concentrations, it will progressively engage A₁, and subsequently A₃ receptors.

Mechanisms of G-Protein Coupled Receptor Signal Transduction

Adenosine receptors are members of the G-protein coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes. nih.govkhanacademy.org GPCRs share a characteristic structure of a single polypeptide chain that traverses the cell membrane seven times. libretexts.org Signal transduction is initiated when a ligand, such as 2-Chloroadenosine, binds to the extracellular domain of the receptor. This binding induces a conformational change in the receptor, which allows it to interact with and activate an associated heterotrimeric G-protein on the intracellular side of the membrane. nih.govlibretexts.org

Upon activation, the G-protein exchanges a bound Guanosine Diphosphate (GDP) for a Guanosine Triphosphate (GTP), causing it to dissociate into its α and βγ subunits. libretexts.org These dissociated subunits then interact with and modulate the activity of various downstream effector proteins, such as enzymes or ion channels, to propagate the signal within the cell. nih.govlibretexts.org The specific cellular response is determined by the type of G-protein coupled to the receptor. Adenosine A₂ₐ and A₂ь receptors typically couple to the stimulatory G-protein (Gₛ), while A₁ and A₃ receptors couple to the inhibitory G-protein (Gᵢ). coventry.ac.uknih.gov

Modulation of Adenylate Cyclase Activity

A primary effector enzyme modulated by adenosine receptor activation is adenylate cyclase, which catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). merckmillipore.com The modulation of this enzyme by 2-Chloroadenosine is dichotomous, depending on the receptor subtype and its associated G-protein.

Stimulation via Gₛ: When 2-Chloroadenosine binds to A₂ₐ and A₂ь receptors, the activated Gₛ-protein stimulates adenylate cyclase activity. coventry.ac.uknih.gov This leads to an increase in intracellular cAMP levels. nih.gov Studies in neuroblastoma cells have shown that 2-Chloroadenosine can activate adenylate cyclase rapidly, seemingly by enhancing the rate of G-protein activation by decreasing the enzyme's affinity for inhibitory endogenous guanine (B1146940) nucleotides. nih.gov

Inhibition via Gᵢ: Conversely, when 2-Chloroadenosine engages A₁ and A₃ receptors, the coupled Gᵢ-protein inhibits the activity of adenylate cyclase. coventry.ac.uk This action results in a decrease in intracellular cAMP production.

Therefore, the net effect of 2-Chloroadenosine on adenylate cyclase activity and cAMP levels within a given cell or tissue is a composite of the stimulatory and inhibitory signals transduced through the different adenosine receptor subtypes it activates.

Activation of Phospholipase C Pathways

2-Chloroadenosine, a stable analog of adenosine, demonstrates a significant modulatory role in the activation of Phospholipase C (PLC) pathways, primarily through its interaction with A1 adenosine receptors. Rather than acting as a direct agonist of PLC, 2-chloroadenosine often potentiates the effects of other neurotransmitters and signaling molecules that activate this pathway. This synergistic action has been observed in various cell types, particularly within the central nervous system.

In cultured striatal astrocytes, 2-chloroadenosine on its own does not activate PLC; however, it markedly enhances the PLC activation induced by the α1-adrenergic agonist methoxamine. This potentiation is dependent on the activation of A1 adenosine receptors and involves the action of pertussis toxin-sensitive G-proteins, indicating the crucial role of the Gi/o family of G-proteins. Similarly, in rat striatal slices, 2-chloroadenosine potentiates the accumulation of inositol (B14025) phosphates—a product of PLC activity—induced by both the muscarinic agonist carbamylcholine (B1198889) and noradrenaline.

A notable aspect of this potentiation is the requirement for neuroglial cooperation. Studies have shown that while 2-chloroadenosine enhances the noradrenaline-induced phosphoinositide breakdown in glial cell cultures, it does not affect responses in pure neuronal cultures. However, in co-cultures of neurons and glial cells, 2-chloroadenosine potentiates the responses to both noradrenaline and carbamylcholine, suggesting that a cooperative interaction between these cell types is necessary for the full modulatory effect of 2-chloroadenosine on PLC signaling.

Furthermore, the mechanism of this potentiation can be complex, involving other signaling molecules. In striatal astrocytes, the enhancing effect of 2-chloroadenosine on α1-adrenergic-mediated PLC activation has been linked to the involvement of arachidonic acid and an inhibition of glutamate (B1630785) reuptake. The level of A1 adenosine receptor expression in astrocytes also appears to be a determining factor in whether these receptors couple to and potentiate PLC activity.

Table 1: Modulation of Phospholipase C Activity by 2-Chloroadenosine

| Cell Type | Co-agonist | Effect of 2-Chloroadenosine | Mediating Receptor(s) | Key Mechanistic Features |

|---|---|---|---|---|

| Striatal Astrocytes | Methoxamine (α1-adrenergic) | Potentiation of PLC activation | A1 Adenosine Receptor | Involves G-proteins, arachidonic acid, and glutamate |

| Rat Striatal Slices | Carbamylcholine (muscarinic) | Potentiation of inositol phosphate (B84403) accumulation | A1 Adenosine Receptor | Requires neuroglial cooperation |

| Rat Striatal Slices | Noradrenaline | Potentiation of inositol phosphate accumulation | A1 Adenosine Receptor | Requires neuroglial cooperation |

Regulation of Ion Channel Conductance (Potassium, Calcium)

2-Chloroadenosine exerts significant control over neuronal excitability through the regulation of ion channel conductance, specifically targeting potassium and calcium channels. These actions are fundamental to its role as a neuromodulator.

Potassium Channels: In cultured striatal neurons, 2-chloroadenosine has been shown to activate an outward potassium current. This leads to a slow hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. The reversal potential of this current shifts with changes in the extracellular potassium concentration, confirming that it is carried by potassium ions. This effect contributes to the inhibitory actions of adenosine receptor activation in the central nervous system. The activation of these potassium channels is a key mechanism by which 2-chloroadenosine can dampen neuronal activity.

Calcium Channels: 2-Chloroadenosine also modulates the activity of voltage-activated calcium channels, which are critical for neurotransmitter release. In cultured mouse dorsal root ganglion sensory neurons, 2-chloroadenosine has been found to reduce the duration of calcium-dependent action potentials by decreasing calcium conductance. nih.gov Specifically, it selectively reduces the N-type calcium current, while having no effect on T-type and L-type calcium currents. nih.govnih.gov This inhibition of N-type calcium channels is mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of Gi/o proteins in coupling the adenosine receptor to the ion channel. nih.govnih.gov By inhibiting calcium influx into presynaptic terminals, 2-chloroadenosine can effectively reduce the release of various neurotransmitters.

Table 2: Effects of 2-Chloroadenosine on Ion Channel Conductance

| Ion Channel Type | Tissue/Cell Type | Effect of 2-Chloroadenosine | Mediating Mechanism | Functional Consequence |

|---|---|---|---|---|

| Potassium Channels | Cultured Striatal Neurons | Activation of outward current | - | Membrane hyperpolarization, reduced neuronal excitability |

| N-Type Calcium Channels | Mouse Dorsal Root Ganglion Neurons | Reduction of current | Pertussis toxin-sensitive G-protein | Reduced calcium influx, inhibition of neurotransmitter release |

Involvement of Downstream Signaling Cascades (e.g., cAMP, Epac/PI3K/Akt)

The signaling actions of 2-chloroadenosine extend beyond the direct modulation of ion channels and PLC to involve intricate downstream signaling cascades. These pathways are primarily initiated by the activation of G-protein coupled adenosine receptors and can influence a wide range of cellular processes, including gene expression, cell survival, and metabolism.

cAMP Pathway: The cyclic adenosine monophosphate (cAMP) pathway is a major signaling cascade influenced by adenosine receptor activation. wikipedia.org Adenosine receptors are broadly classified based on their coupling to adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.gov A1 and A3 receptors, which are targets for 2-chloroadenosine, are typically coupled to inhibitory G-proteins (Gi/o), leading to a decrease in adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels. mdpi.commdpi.com Conversely, A2A and A2B receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. bilkent.edu.tr The net effect of 2-chloroadenosine on cAMP levels is therefore dependent on the specific subtype of adenosine receptor that is predominantly activated in a given cell or tissue. It is also plausible that 2-chloroadenosine, being an adenosine analog, could be metabolized intracellularly to 2-chloro-cAMP, which could then directly engage with cAMP-dependent signaling effectors. researchgate.net

Epac Pathway: Downstream of cAMP, the Exchange Protein Directly Activated by cAMP (Epac) represents a crucial signaling node. nih.gov Epac proteins act as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2. nih.gov The activation of adenosine receptors and subsequent changes in cAMP levels can thus influence Epac-mediated signaling. bilkent.edu.trresearchgate.net While direct studies on the effect of 2-chloroadenosine on the Epac pathway are not extensively detailed, the established link between adenosine receptors, cAMP, and Epac suggests that 2-chloroadenosine likely modulates this pathway. bilkent.edu.trresearchgate.net For instance, in other systems, activation of the cAMP-Epac pathway has been shown to regulate processes such as cell adhesion, exocytosis, and inflammatory responses. nih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important downstream cascade that can be modulated by adenosine receptor activation, including by 2-chloroadenosine. This pathway is critically involved in cell survival, proliferation, and metabolism. nih.gov Activation of A1 and A3 adenosine receptors has been linked to the modulation of the PI3K/Akt pathway. mdpi.com For example, A3 adenosine receptor activation in certain inflammatory conditions has been shown to proceed via a Gi and PI3K signaling pathway. mdpi.com In neurons, the PI3K/Akt pathway plays a central role in neuroprotection and the regulation of metabolism. nih.gov Given that 2-chloroadenosine is an agonist at these receptors, it is poised to influence the activity of the PI3K/Akt cascade, thereby affecting a multitude of cellular functions.

Table 3: Downstream Signaling Cascades Modulated by 2-Chloroadenosine

| Signaling Pathway | Primary Effector(s) | Link to 2-Chloroadenosine | Potential Cellular Outcomes |

|---|---|---|---|

| cAMP | Adenylyl Cyclase, PKA | Activation of Gi/o (via A1/A3) or Gs (via A2A/A2B) coupled receptors, potential intracellular conversion to 2-Cl-cAMP | Modulation of gene transcription, enzyme activity, and ion channel function |

| Epac | Rap1, Rap2 | Changes in cAMP levels secondary to adenosine receptor activation | Regulation of cell adhesion, exocytosis, and inflammatory signaling |

| PI3K/Akt | Akt (Protein Kinase B) | Activation of A1 and A3 receptors linked to PI3K signaling | Promotion of cell survival, regulation of metabolism, neuroprotection |

Cellular and Molecular Mechanisms of Action for 2 Chloroadenosine

Intracellular Metabolism and Analog Conversion

Once inside the cell, 2-chloroadenosine (B27285) is enzymatically converted into its nucleotide analogs, which are the primary mediators of its cellular activities. This metabolic pathway is crucial for its mechanism of action.

A key step in the intracellular action of 2-chloroadenosine is its conversion to 2-chloro-adenosine triphosphate (2-ChloroATP). This process involves the sequential addition of phosphate (B84403) groups to the ribose moiety of the molecule. The accumulation of 2-ChloroATP and other phosphorylated metabolites within the cell is a critical determinant of the compound's biological impact nih.gov.

The initial and rate-limiting step in the metabolism of 2-chloroadenosine is its phosphorylation to 2-chloroadenosine monophosphate. This reaction is catalyzed by the enzyme adenosine (B11128) kinase nih.govnih.gov. The activity of adenosine kinase is a major factor in determining the extent to which 2-chloroadenosine is converted into its active nucleotide forms. Inhibition of adenosine kinase has been shown to completely suppress the cytotoxic effects of 2-chloroadenosine, highlighting the essential role of this enzyme in its mechanism of action nih.gov.

Nucleoside Transport and Permeation Mechanisms

The entry of 2-chloroadenosine into cells is not a passive process but is mediated by specific protein transporters embedded in the cell membrane.

The primary route for 2-chloroadenosine to cross the cell membrane is via equilibrative nucleoside transporters (ENTs) nih.govwikipedia.org. These transporters facilitate the movement of nucleosides and their analogs down their concentration gradient frontiersin.org. Studies in human erythrocytes have demonstrated a saturable uptake mechanism for 2-chloroadenosine, which is characteristic of transporter-mediated entry nih.gov. This uptake can be inhibited by other nucleosides like uridine and adenosine, further supporting the role of a shared transport system nih.gov. There are several types of ENTs, and 2-chloroadenosine has been identified as a substrate for ENT4, for example nih.gov.

ENT-mediated transport is typically bidirectional, meaning it can facilitate movement both into and out of the cell, depending on the concentration gradient of the substrate nih.govsemanticscholar.org. Research on ENT4 has shown that the transport of 2-chloroadenosine is sensitive to pH nih.gov. At an acidic pH of 6.0, the transport kinetics are biphasic, exhibiting both high-affinity and low-affinity components. In contrast, at a neutral pH of 7.5, only a low-affinity transport system is observed nih.gov. Furthermore, the efflux, or movement out of the cell, of 2-chloroadenosine via hENT4 is also significantly enhanced at acidic pH nih.gov.

Interactive Data Table: Kinetic Parameters of 2-Chloroadenosine Transport via hENT4

| pH | Transport Component | Km (µM) | Vmax (pmol/mg/min) |

| 6.0 | High-affinity | ~50 | ~30 |

| 6.0 | Low-affinity | >600 | ~500 |

| 7.5 | Low-affinity | ~2000 | Not specified |

| Data derived from a study on [3H]2-chloroadenosine transport in cells stably transfected with SLC29A4 (hENT4) nih.gov. |

Competitive Inhibition of Nucleoside Transport Systems

2-Chloroadenosine, a stable analog of adenosine, gains entry into cells by utilizing nucleoside transport systems, for which it acts as a competitive inhibitor against natural nucleosides. Research has demonstrated that 2-Chloroadenosine is a permeant for the same nucleoside carrier system as other nucleosides like uridine and adenosine. In human erythrocytes, this uptake is a saturable process and can be inhibited by other nucleosides and specific transport inhibitors.

One key transporter involved is the human equilibrative nucleoside transporter 4 (hENT4). Studies have shown that 2-chloroadenosine is a substrate for hENT4 and can be used to assess both the influx and efflux kinetics of this transporter. The interaction is competitive, as 2-chloroadenosine demonstrates a concentration-dependent inhibitory effect on the uptake of adenosine by cells engineered to express the hENT4 transporter.

Detailed kinetic studies in human erythrocytes have quantified the competitive nature of 2-Chloroadenosine's interaction with the nucleoside transport system.

Table 1: Kinetic Parameters of 2-Chloroadenosine Interaction with Nucleoside Transport Systems in Human Erythrocytes

| Parameter | Value | Description |

|---|---|---|

| Apparent Km | 23 µM | The substrate concentration at which the uptake rate is half of the maximum, indicating the affinity of the transporter for 2-Chloroadenosine. |

| Apparent Ki (vs. Uridine Influx) | 33 µM | The inhibition constant, representing the concentration of 2-Chloroadenosine required to produce half-maximum inhibition of uridine transport. |

This table presents kinetic data for 2-Chloroadenosine's interaction with the nucleoside transport system in human erythrocytes, demonstrating its role as a competitive substrate.

Impact on Macromolecular Biosynthesis

The cytotoxic effects of 2-Chloroadenosine are closely linked to its profound impact on the synthesis of essential macromolecules. Following its transport into the cell, it undergoes intracellular metabolism, leading to the formation of its triphosphate analog, 2-chloro-ATP. This metabolite, along with a concurrent decrease in intracellular ATP concentration, triggers a general inhibition of DNA, RNA, and protein synthesis nih.gov.

2-Chloroadenosine is a potent inhibitor of DNA synthesis, primarily through the action of its phosphorylated metabolite. In human lymphoblastic cells, 2-chloro-2'-deoxyadenosine, a related compound, is converted into 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). CldATP is a powerful inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis.

Inhibition of this enzyme leads to a significant depletion of the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). For instance, exposure of cells to 0.3 µM of the deoxy-form of 2-chloroadenosine can inhibit DNA synthesis by 90% within 30 minutes. This is accompanied by a sharp decrease in dNTP levels, as detailed in the table below.

Table 2: Effect of 2-Chloro-2'-deoxyadenosine on Deoxyribonucleotide Pools

| Deoxyribonucleotide | Percentage Decrease |

|---|---|

| dCTP | 63% |

| dATP | 20% |

| dTTP | 20% |

This table shows the percentage decrease in intracellular deoxyribonucleotide triphosphate pools after 30 minutes of exposure to 0.3 µM 2-chloro-2'-deoxyadenosine in CCRF-CEM human lymphoblastic cells. Data highlights the significant impact on dCTP levels due to ribonucleotide reductase inhibition.

A secondary mechanism for the inhibition of DNA synthesis is the direct incorporation of the analog into the DNA strand, which can disrupt the replication process.

The inhibitory effects of 2-Chloroadenosine extend to the synthesis of RNA and proteins. This is considered a consequence of its intracellular metabolism nih.gov. The phosphorylation of 2-Chloroadenosine to 2-chloro-ATP and the resulting depletion of the natural ATP pool disrupt the energy-dependent processes required for transcription (RNA synthesis) and translation (protein synthesis) nih.gov. The general metabolic disruption caused by the presence of the analog and the reduction in available ATP create an environment where these essential biosynthetic pathways are significantly impaired.

2-Chloroadenosine interferes with purine (B94841) and pyrimidine metabolism not by inhibiting the salvage pathways directly, but by acting as a substrate for a key salvage enzyme, leading to the production of toxic metabolites. The cytotoxicity of 2-Chloroadenosine is critically dependent on its intracellular phosphorylation, a reaction catalyzed by adenosine kinase, an important enzyme in the purine salvage pathway nih.govnih.gov.

When inhibitors of adenosine kinase, such as 5-iodotubercidin, are introduced, the cytotoxic effects of 2-Chloroadenosine are completely suppressed nih.govnih.gov. This demonstrates that 2-Chloroadenosine must enter the purine salvage pathway to be converted into its active, phosphorylated form (2-chloro-AMP, -ADP, and -ATP). By serving as a substrate, it competes with endogenous adenosine for adenosine kinase, and its subsequent metabolites, particularly the triphosphate form, interfere with downstream processes like DNA synthesis by inhibiting ribonucleotide reductase nih.gov. This disrupts the delicate balance of the entire nucleotide pool, which is maintained by both salvage and de novo synthesis pathways.

Induction of Programmed Cell Death Pathways

2-Chloroadenosine is a known inducer of apoptosis, or programmed cell death, in various cell types, including leukemic B-cells and astrocytoma cells nih.gov. The induction of apoptosis is evidenced by classic hallmarks such as DNA fragmentation, cleavage of poly(ADP-ribose) polymerase (PARP), and the externalization of phosphatidylserine on the cell membrane nih.gov. This apoptotic process is a direct result of its intracellular metabolism rather than activation of cell surface adenosine receptors nih.govnih.gov.

The apoptotic program initiated by 2-Chloroadenosine is executed through the activation of a specific cascade of cysteine proteases known as caspases. In human astrocytoma cells, 2-Chloroadenosine triggers a gradual, time-dependent activation of the "effector" caspase, caspase-3. This activation precedes the appearance of the nuclear signs of apoptosis, indicating a direct causal relationship.

Interestingly, the mechanism of caspase activation is atypical. Research has shown that 2-Chloroadenosine leads to a marked and early increase in the activity of "initiator" caspase-2. The activation of caspase-2 occurs before the activation of caspase-3. Furthermore, the use of a selective caspase-2 inhibitor significantly reduces both caspase-2 activation and the subsequent cell death. In this pathway, other initiator caspases, such as caspase-8 and caspase-9, which are associated with the death receptor and mitochondrial pathways respectively, are only marginally activated at later stages. This suggests that 2-Chloroadenosine induces apoptosis through an unusual cascade that relies on caspase-2 as the primary initiator and caspase-3 as the primary effector.

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2-Chloroadenosine | 2-CAdo |

| 2-Chloroadenosine Hemidydrate | |

| 2-chloro-ATP | |

| 2-chloro-2'-deoxyadenosine | CldAdo |

| 2-chloro-2'-deoxyadenosine 5'-triphosphate | CldATP |

| 5-iodotubercidin | |

| Adenosine | |

| Deoxyadenosine triphosphate | dATP |

| Deoxycytidine triphosphate | dCTP |

| Deoxyguanosine triphosphate | dGTP |

| Nitrobenzylthioinosine | NBMPR |

| Phosphatidylserine | |

| Poly(ADP-ribose) polymerase | PARP |

| Thymidine triphosphate | dTTP |

DNA Fragmentation and PARP Cleavage

A hallmark of apoptosis induced by 2-Chloroadenosine is the fragmentation of DNA and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net In leukemic B-cells, treatment with 2-Chloroadenosine leads to the activation of caspase-3, which subsequently results in DNA fragmentation and PARP cleavage. nih.govresearchgate.net PARP is a nuclear enzyme crucial for DNA repair. nih.gov Its cleavage by caspases, primarily caspase-3, into 89-kDa and 24-kDa fragments is a well-established indicator of apoptosis. nih.govnih.govresearchgate.net This event signifies that the cell's repair mechanisms are dismantled, committing the cell to apoptosis. The process of PARP cleavage has been observed to precede or occur concurrently with extensive DNA fragmentation. nih.gov Studies on the leukemia cell line EHEB demonstrated that 2-Chloroadenosine treatment resulted in clear evidence of both DNA fragmentation and PARP cleavage, confirming the induction of an apoptotic pathway. nih.gov

Table 1: Markers of 2-Chloroadenosine-Induced Apoptosis

| Apoptotic Marker | Observation in 2-CAdo Treated Cells | Significance |

|---|---|---|

| DNA Fragmentation | Detected in leukemic B-cells. nih.govresearchgate.net | A classic hallmark of late-stage apoptosis. |

| PARP Cleavage | Observed in leukemic B-cells. nih.govresearchgate.net | Indicates caspase activation and commitment to apoptosis. nih.gov |

| Caspase-3 Activation | Activated in EHEB leukemia cells. nih.gov | Central executioner caspase that cleaves PARP and other substrates. |

Mitochondrial Pathway Activation (e.g., Cytochrome C Release)

The apoptotic process initiated by 2-Chloroadenosine involves the intrinsic, or mitochondrial, pathway. nih.gov A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytosol. nih.gov Research has shown that 2-Chloroadenosine induces the release of cytochrome c from the mitochondria into the cytosol in leukemic B-cells. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, driving the apoptotic cascade forward. nih.gov This activation of the intrinsic pathway is a key component of the compound's mechanism of action. nih.govresearchgate.net

Cell Cycle Arrest Mechanisms (e.g., S-phase arrest)

2-Chloroadenosine exerts a significant impact on cell cycle progression, notably by inducing arrest in the S-phase. nih.govnih.gov This effect is linked to its intracellular metabolism, where it is converted into nucleotide analogs. nih.gov These analogs, specifically 2-Cl-ATP, interfere with DNA synthesis. nih.gov In human prostate cancer PC3 cells, 2-Chloroadenosine acts as a metabolic precursor to an S-phase specific nucleoside analogue that inhibits DNA synthesis, causing cells to accumulate in the S-phase of the cell cycle. nih.govnih.gov This arrest of DNA synthesis is a primary contributor to the compound's toxicity in cancer cells. nih.gov The mechanism involves the inhibition of key enzymes required for the biosynthesis of purine and pyrimidine deoxyribonucleotides, thereby depleting the substrates necessary for DNA polymerization. nih.gov

Table 2: Effect of 2-Chloroadenosine on Cell Cycle

| Cell Line | Effect | Mechanism |

|---|---|---|

| Human Prostate Cancer (PC3) | S-phase arrest. nih.govnih.gov | Inhibition of DNA synthesis via conversion to 2-Cl-ATP, which inhibits key enzymes for DNA biosynthesis. nih.gov |

Regulation of Anti-apoptotic Protein Levels (e.g., Mcl-1)

The regulation of anti-apoptotic proteins is a crucial aspect of the mechanism of action of 2-Chloroadenosine. Specifically, its activity has been linked to a reduction in the levels of Myeloid cell leukemia-1 (Mcl-1). nih.gov Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins that acts as a key regulator of cell survival and apoptosis. nih.goveurekalert.org By promoting cell survival, Mcl-1 can contribute to resistance against various chemotherapeutic agents. nih.goveurekalert.org Studies have shown that the apoptosis induced by 2-Chloroadenosine in leukemic cells is associated with a notable decline in the protein level of Mcl-1. nih.gov This downregulation of a critical survival protein shifts the cellular balance towards apoptosis, facilitating the cell death process initiated by the compound.

p53-Independent Apoptotic Mechanisms

A significant feature of the apoptotic pathway induced by 2-Chloroadenosine is its independence from the tumor suppressor protein p53. nih.gov The p53 protein is a central regulator of cell cycle arrest and apoptosis, often activated in response to cellular stress like DNA damage. nih.govresearchgate.net Many chemotherapeutic agents rely on a functional p53 pathway to induce cancer cell death. researchgate.net However, research on leukemic B-cells has demonstrated that 2-Chloroadenosine-induced apoptosis occurs through a p53-independent mechanism. nih.gov This finding is particularly relevant for cancers where the p53 gene is mutated or non-functional, as it suggests that 2-Chloroadenosine may still be effective in these cases. The apoptosis proceeds via the intrinsic mitochondrial pathway, involving cytochrome c release and Mcl-1 downregulation, bypassing the need for p53 activation. nih.gov

Biological Activities and Pre Clinical Investigations of 2 Chloroadenosine

Modulation of Neurotransmitter Release and Synaptic Function

2-Chloroadenosine (B27285), a stable analog of adenosine (B11128), functions as an agonist for adenosine receptors, exerting significant effects on the central and peripheral nervous systems. harvard.edu Its biological activities include the modulation of neurotransmitter release and the alteration of synaptic functions, which have been the subject of various pre-clinical studies.

2-Chloroadenosine has been shown to inhibit the spontaneous release of acetylcholine (ACh) at the neuromuscular junction. In studies using mouse preparations, a concentration of 10 μM of 2-chloroadenosine (CADO) resulted in statistically significant reductions in the spontaneous secretion of ACh. nih.govnih.gov This inhibitory effect is primarily mediated through the activation of presynaptic A₁ adenosine receptors. nih.gov

Interestingly, the potency of 2-chloroadenosine can be influenced by the activity of protein kinases. The presence of a non-selective protein kinase inhibitor, H7, was found to increase the potency of CADO, allowing a lower concentration of 1 μM to reduce spontaneous quantal ACh release to approximately 63% of the control level. nih.govnih.gov However, this potentiation was not observed with selective protein kinase A (PKA) inhibitors, suggesting that the inhibitory effects of CADO are independent of cyclic AMP accumulation or PKA inhibition and that an H7-sensitive process modulates the sensitivity of the A₁ receptor. nih.govnih.gov

| Compound/Condition | Concentration | Effect on Spontaneous ACh Release | Reference |

|---|---|---|---|

| 2-Chloroadenosine (CADO) | 1 μM | No significant inhibition | nih.gov |

| 2-Chloroadenosine (CADO) | 10 μM | Statistically significant reduction | nih.gov |

| 2-Chloroadenosine (CADO) + H7 | 1 μM CADO, 50 μM H7 | Reduced to ~63% of control | nih.govnih.gov |

The activation of adenosine A₁ receptors by 2-chloroadenosine plays a role in controlling dopamine (DA) release in the neostriatum. nih.gov In vivo studies using microdialysis in rats have demonstrated that 2-CADO can modulate both basal and stimulated dopamine release. A maximal concentration of 2-CADO was found to slightly decrease basal levels of dopamine in the striatum. nih.gov

Furthermore, 2-CADO was shown to completely counteract the increase in dopamine release stimulated by the D₂ receptor antagonist haloperidol. This suggests that A₁ receptor activation can block the dopamine release that occurs in response to the increased firing rate of dopaminergic neurons. nih.gov However, 2-CADO did not alter dopamine release when it was stimulated by high concentrations of potassium (K+) or by (+)-amphetamine. nih.gov This indicates that adenosine, acting through A₁ receptors on striatal dopaminergic nerve terminals, can block dopamine release induced by a D₂ receptor blockade but not the release caused by membrane depolarization or transporter-mediated efflux. nih.gov Other studies have also confirmed that adenosine analogues can modulate both basal and phasic dopamine release in the caudate putamen via A₁ receptors. nih.gov

| Condition | Effect of 2-CADO | Reference |

|---|---|---|

| Basal DA Release | Slight decrease | nih.gov |

| Haloperidol-Stimulated DA Release | Fully counteracted the increase | nih.gov |

| High K+-Stimulated DA Release | No alteration | nih.gov |

| (+)-Amphetamine-Stimulated DA Release | No alteration | nih.gov |

Adenosine and its analogs, including 2-chloroadenosine, are known to modulate synaptic plasticity, a fundamental process for learning and memory. A key form of synaptic plasticity is long-term potentiation (LTP). nih.gov Research indicates that adenosine can inhibit synaptic potentiation through the activation of presynaptic A₁ receptors. nih.gov This suggests a tonic suppression of synaptic transmission mediated by adenosine. nih.gov

Studies have shown that 2-chloroadenosine may exert neuroprotective effects by attenuating excitatory neurotransmission. nih.gov In hippocampal models, which are crucial for studying LTP, the activation of A₂ₐ receptors has been found to be involved in the potentiation of NMDA receptor currents, which are critical for inducing LTP. nih.gov The interplay between A₁ and A₂ₐ receptors is crucial; A₁ receptor activation generally inhibits neurotransmission, while A₂ₐ receptor activation can facilitate it, thereby affecting the threshold and magnitude of synaptic plasticity. nih.gov

Cardiovascular System Mechanistic Studies

2-Chloroadenosine has pronounced effects on the cardiovascular system, primarily through its interaction with A₁ and A₂ₐ adenosine receptors. nih.gov These effects include alterations in heart rate, blood pressure, and coronary blood flow. nih.govresearchgate.net

Pre-clinical investigations in conscious rats have quantified the cardiovascular effects of 2-chloroadenosine (CADO). The compound produces a reduction in both mean arterial blood pressure (MAP) and heart rate (HR). nih.gov The hypotensive effect (reduction in blood pressure) is mediated by the activation of A₂ₐ receptors, while the negative chronotropic effect (reduction in heart rate) is mediated by A₁ receptors. nih.gov

In these studies, the potency of CADO was determined by calculating the concentration required to produce 50% of the maximal effect (EC₅₀,u). For the A₂ₐ receptor-mediated reduction of blood pressure, the EC₅₀,u was 61 ng/ml. For the A₁ receptor-mediated reduction in heart rate, the EC₅₀,u was 41 ng/ml. nih.gov The maximal reduction in heart rate observed was -205 beats per minute. nih.gov

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| EC₅₀,u for Blood Pressure Reduction | A₂ₐ | 61 ng/ml (202 nM) | nih.gov |

| EC₅₀,u for Heart Rate Reduction | A₁ | 41 ng/ml (136 nM) | nih.gov |

| Eₘₐₓ for Heart Rate Reduction | A₁ | -205 b.p.m. | nih.gov |

2-Chloroadenosine is a potent vasodilator, particularly in the coronary circulation. This effect is a key contributor to its influence on the cardiovascular system. The vasodilation is primarily mediated by the activation of adenosine A₂ receptors located on vascular smooth muscle cells. mdpi.com

Comparative studies have shown that 2-chloroadenosine is more potent than adenosine itself in producing relaxation of isolated porcine coronary arteries and in increasing coronary blood flow in dogs. researchgate.net While its primary vasodilatory action is attributed to A₂ₐ receptors, 2-chloroadenosine also demonstrates effects on cerebral blood vessels. In canine models, topical application of 2-chloroadenosine increased blood flow to the outer cortical layers of both normal and collateral-dependent cerebrum, further highlighting its vasodilatory capabilities. nih.gov The activation of A₂ₐ receptors leads to vasodilation, which in turn reduces total peripheral resistance and contributes to the compound's hypotensive effects. nih.govmdpi.com

Impact on Cell Proliferation and Viability in Disease Models

Inhibition of Proliferation in Leukemic Cell Lines

2-Chloroadenosine has been shown to induce apoptosis in various cancer cell lines. In the context of leukemia, research has demonstrated its cytotoxic effects on specific cell lines. Studies on the EHEB leukemia cell line, which is derived from B-chronic lymphocytic leukemia cells, have shown that 2-Chloroadenosine induces apoptosis, a form of programmed cell death. This process is characterized by several key cellular events, including the activation of caspase-3, fragmentation of DNA, cleavage of poly(ADP-ribose) polymerase (PARP), and the exposure of phosphatidylserine on the cell surface.

The mechanism of 2-Chloroadenosine-induced apoptosis in these leukemic cells is linked to its intracellular metabolism rather than activation of adenosine receptors. The cytotoxicity of 2-Chloroadenosine was found to be preventable by an adenosine kinase inhibitor, 5-iodotubercidin, indicating that the compound's effects are a result of its conversion within the cell. Inside the cell, 2-Chloroadenosine is efficiently converted to 2-chloro-ATP. This conversion is accompanied by a decrease in intracellular ATP levels and a general inhibition of the synthesis of macromolecules such as DNA, RNA, and proteins. Furthermore, 2-Chloroadenosine was observed to trigger the release of cytochrome c into the cytosol, which points to the activation of the intrinsic pathway of apoptosis. This activation is also associated with a decrease in the level of the Mcl-1 protein. The inhibition of AMP deaminase was found to significantly prevent ATP depletion and reduce the cytotoxicity and caspase-3 activation induced by 2-Chloroadenosine. This suggests that both the accumulation of the triphosphate analogue and the depletion of ATP contribute to the apoptotic effects of 2-Chloroadenosine in leukemic cells.

A related compound, 8-chloro-adenosine (8-Cl-Ado), has also been investigated for its anti-leukemic properties. In acute myeloid leukemia (AML) cells, 8-Cl-Ado is metabolized by adenosine kinase, and its triphosphate derivative gets incorporated into RNA, leading to a significant dose-dependent inhibition of RNA synthesis.

Table 1: Effects of 2-Chloroadenosine on Leukemic Cells

| Cell Line | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| EHEB | Induces apoptosis, characterized by caspase-3 activation and DNA fragmentation. | Intracellular metabolism to 2-chloro-ATP, leading to ATP depletion and inhibition of macromolecule synthesis. | |

| AML Cells (KG-1a, MV4-11) | (Related compound 8-Cl-Ado) Inhibits RNA synthesis. | Metabolized by adenosine kinase and incorporated into RNA. |

Effects on Prostate Cancer Cell Growth Arrest

In the realm of prostate cancer research, 2-Chloroadenosine has been identified as an inhibitor of cell growth. Studies utilizing the androgen-independent PC3 human prostate cancer cell line have shown that 2-Chloroadenosine can significantly reduce the number of cancer cells and halt the progression of the cell cycle in the S-phase. The compound acts as a metabolic precursor to a nucleoside analogue that is specific to the S-phase of the cell cycle. This leads to an inhibition of DNA synthesis, causing the cells to accumulate in the S-phase.

The mechanism underlying the toxicity of 2-Chloroadenosine to PC3 cells is mediated by its uptake into the cells and subsequent sequential phosphorylations to form 2-Cl-ATP. This resulting molecule irreversibly inhibits several key enzymes that are essential for the biosynthesis of DNA. The arrest of DNA synthesis is a direct consequence of the lack of substrates required for DNA polymerization, which is caused by the irreversible inhibition of enzymes involved in the salvage pathways of purine (B94841) and pyrimidine ribonucleotides and 2'-deoxyribonucleotides.

Interestingly, while 2-Chloroadenosine can induce resistance, it also has the capacity to sensitize prostate cancer cells to the effects of other antineoplastic agents. For instance, when used in combination with Docetaxel, a drug known to improve survival in hormone-refractory prostate cancer, 2-Chloroadenosine further decreases the in vitro proliferation and invasiveness of PC3 cells. Moreover, 2-Chloroadenosine has been shown to modulate the gene expression of PAR-1 and IL-23, suggesting a potential influence on cancer metastasis and immune system activity.

Table 2: Impact of 2-Chloroadenosine on Prostate Cancer Cells

| Cell Line | Effect | Mechanism | Additional Findings | Reference |

|---|---|---|---|---|

| PC3 | Inhibition of cell proliferation and cell cycle arrest in S-phase. | Uptake and phosphorylation to 2-Cl-ATP, which inhibits key enzymes for DNA biosynthesis. | Sensitizes cells to other antineoplastic agents like Docetaxel. |

Modulation of Fibroblast Proliferation and Differentiation

The effects of 2-Chloroadenosine have also been investigated in the context of fibroblast-like synoviocytes (FLS) derived from patients with rheumatoid arthritis (RA). In this model, 2-Chloroadenosine has been shown to induce apoptosis in RA-FLSs at concentrations of 50 μM or greater when cells are exposed for 24 hours. This induction of apoptosis was confirmed by the observation of DNA fragmentation.

Notably, the apoptotic effect of 2-Chloroadenosine in these fibroblasts appears to be independent of cell surface adenosine receptor signaling. While transcription of all four adenosine receptor isoforms was detected in RA-FLSs, selective adenosine receptor agonists did not induce DNA fragmentation. Instead, the mechanism involves the uptake of 2-Chloroadenosine into the cells via the human equilibrative nucleoside transporter-1 (hENT1). Once inside the cell, it is phosphorylated by adenosine kinase. The resulting phospho-2-CADO is what activates a caspase pathway, leading to DNA fragmentation and apoptosis. This was further supported by the finding that the apoptotic effect of 2-Chloroadenosine could be inhibited by a nucleoside transporter inhibitor (nitrobenzylmercaptopurine) and an adenosine kinase inhibitor (5'-iodotubercidin), but not by adenosine receptor antagonists. The apoptotic process was also shown to be abolished by a nonspecific caspase inhibitor.

Table 3: 2-Chloroadenosine's Influence on Rheumatoid Arthritis Fibroblasts

| Cell Type | Primary Effect | Concentration | Mechanism | Key Inhibitors | Reference |

|---|---|---|---|---|---|

| RA-FLS | Induction of apoptosis (DNA fragmentation). | ≥50 μM | Independent of adenosine receptors; requires cellular uptake via hENT1 and phosphorylation by adenosine kinase, activating a caspase pathway. | Nitrobenzylmercaptopurine, 5'-iodotubercidin, nonspecific caspase inhibitors. |

Anti-inflammatory and Immunomodulatory Research

Role in Acute Lung Infection Models

In preclinical models of acute lung infection, 2-Chloroadenosine has demonstrated significant anti-inflammatory and immunomodulatory effects. In a study using a mouse model of acute lung infection induced by Klebsiella pneumoniae B5055, the administration of 2-Chloroadenosine (2-CADO) was evaluated. Intranasal instillation of the bacteria led to substantial neutrophil infiltration into the lung alveoli and a significant increase in the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1alpha (IL-1α).

However, intravenous administration of 2-CADO resulted in a significant decrease in this neutrophil infiltration. Furthermore, treatment with 2-CADO alone led to a significant reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-1α in the lung homogenate of the infected mice. Concurrently, there was an elevation in the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). It is noteworthy that these immunomodulatory effects were observed without a significant decrease in the bacterial counts, highlighting the compound's primary action on the inflammatory response rather than a direct antibacterial effect. When combined with an antibiotic (amoxicillin/clavulanic acid), 2-CADO continued to exhibit its immunomodulatory action, preventing acute lung inflammation, while the antibiotic exerted the antibacterial action. These findings suggest that 2-CADO can act as a potent immunomodulatory agent during acute Gram-negative bacterial-induced acute lung inflammation.

Table 4: Effects of 2-Chloroadenosine in a Mouse Model of Acute Lung Infection

| Parameter | Effect of 2-CADO Treatment | Cytokine Modulation | Reference |

|---|---|---|---|

| Neutrophil Infiltration | Significantly decreased in lung alveoli. | N/A | |

| Pro-inflammatory Cytokines (TNF-α, IL-1α) | Significantly decreased levels in lung homogenate. | Down-regulation | |

| Anti-inflammatory Cytokine (IL-10) | Elevated levels in lung homogenate. | Up-regulation | |

| Bacterial Counts | No significant decrease. | N/A |

Adenosine Receptor Signaling on Inflammatory Cells

2-Chloroadenosine is a metabolically stable analog of adenosine and functions as a non-selective adenosine receptor agonist. Adenosine itself plays a crucial role in controlling acute inflammation by binding to its receptors on various inflammatory cells, such as neutrophils and macrophages. The A2A receptor subtype is particularly significant in mediating these anti-inflammatory effects. The immunomodulatory effects of 2-Chloroadenosine observed in the acute lung infection model are attributed to its action on these adenosine receptors.